3-[N-(4-chlorophenyl)carbamoyl]-2,3-diphenylcarbonyloxypropanoic acid
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Overview
Description
3-[N-(4-chlorophenyl)carbamoyl]-2,3-diphenylcarbonyloxypropanoic acid is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a carbamoyl group, and a diphenylcarbonyloxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N-(4-chlorophenyl)carbamoyl]-2,3-diphenylcarbonyloxypropanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of 4-chloroaniline with phosgene to form 4-chlorophenyl isocyanate. This intermediate is then reacted with 2,3-diphenylpropanoic acid in the presence of a suitable base to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[N-(4-chlorophenyl)carbamoyl]-2,3-diphenylcarbonyloxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[N-(4-chlorophenyl)carbamoyl]-2,3-diphenylcarbonyloxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[N-(4-chlorophenyl)carbamoyl]-2,3-diphenylcarbonyloxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-[N-(4-chloro-3-nitrophenyl)carbamoyl]-5-norbornene-2-carboxylic acid
- 3-[N-(3,4-dichlorophenyl)carbamoyl]-5-norbornene-2-carboxylic acid
- 3-[N-(2,4-difluorophenyl)carbamoyl]-5-norbornene-2-carboxylic acid
Uniqueness
3-[N-(4-chlorophenyl)carbamoyl]-2,3-diphenylcarbonyloxypropanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H18ClNO7 |
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Molecular Weight |
467.9 g/mol |
IUPAC Name |
2,3-dibenzoyloxy-4-(4-chloroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C24H18ClNO7/c25-17-11-13-18(14-12-17)26-21(27)19(32-23(30)15-7-3-1-4-8-15)20(22(28)29)33-24(31)16-9-5-2-6-10-16/h1-14,19-20H,(H,26,27)(H,28,29) |
InChI Key |
HFGXHQKOJOFFOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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